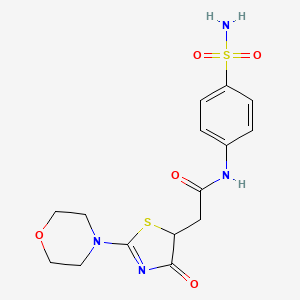
2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a thiazole ring, and a sulfonamide group, making it a molecule of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution, where a halogenated thiazole intermediate reacts with morpholine.
Acetamide Formation: The acetamide group is formed by acylation of the thiazole-morpholine intermediate with an appropriate acyl chloride.
Sulfonamide Addition: Finally, the sulfonamide group is introduced by reacting the acetamide intermediate with 4-aminobenzenesulfonamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s sulfonamide group suggests potential antibacterial or antifungal properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. The presence of the morpholine ring and sulfonamide group indicates possible activity against various biological targets, including enzymes and receptors.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes involved in folic acid synthesis. The morpholine ring could interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group.
Thiazole derivatives: Compounds containing the thiazole ring, often used in pharmaceuticals.
Morpholine derivatives: Compounds with the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
What sets 2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide apart is the combination of these functional groups in a single molecule, potentially offering a unique spectrum of biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c16-26(22,23)11-3-1-10(2-4-11)17-13(20)9-12-14(21)18-15(25-12)19-5-7-24-8-6-19/h1-4,12H,5-9H2,(H,17,20)(H2,16,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRANXQLTRIQGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
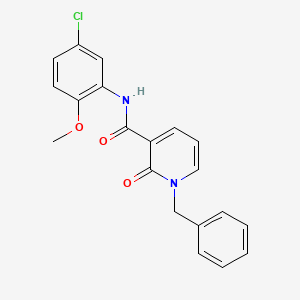
![Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2357268.png)
![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)
![3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE](/img/structure/B2357272.png)
![2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2357273.png)

![Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2357280.png)
![N-[(4-Fluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2357281.png)
![2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide](/img/structure/B2357283.png)
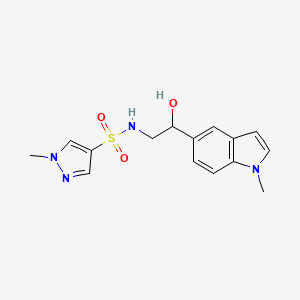
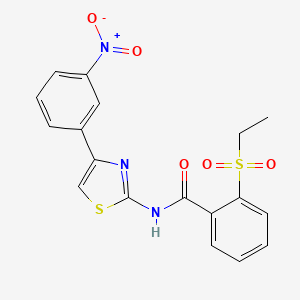
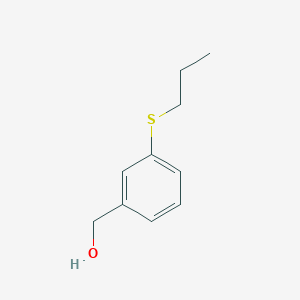
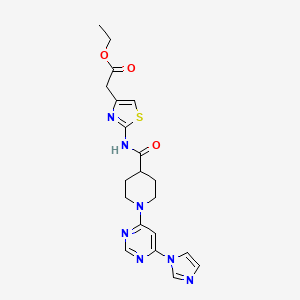
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)
